Enzyme Inhibition: PTP1B IC₅₀ Values for 2-Nitro-4,6-bis(trifluoromethyl)phenol vs. Structurally Related Inhibitors
In a biochemical assay for human protein tyrosine phosphatase 1B (PTP1B), 2-Nitro-4,6-bis(trifluoromethyl)phenol exhibited an IC₅₀ > 10,000 nM (i.e., >10 µM) [1]. This weak inhibition contrasts with the sub-micromolar potency observed for more advanced PTP1B inhibitors such as compound 10 (IC₅₀ < 10 µM) and compound P28 (IC₅₀ < 10 µM) [2][3]. The data establish this compound as a low-activity control or a scaffold for further optimization rather than a potent inhibitor per se.
| Evidence Dimension | PTP1B enzyme inhibition IC₅₀ |
|---|---|
| Target Compound Data | >10,000 nM (>10 µM) |
| Comparator Or Baseline | Compound 10: IC₅₀ <10 µM; Compound P28: IC₅₀ <10 µM |
| Quantified Difference | Target compound shows at least 10-fold lower potency than comparator inhibitors |
| Conditions | Human recombinant PTP1B; p-nitrophenol phosphate substrate; 30-35 min incubation; spectrophotometric detection |
Why This Matters
This quantitative data defines the compound's utility as a low-affinity reference standard in PTP1B inhibitor screening, rather than as a lead compound, guiding procurement for diabetes and obesity target validation.
- [1] BindingDB. BDBM50363862, IC50 > 1.00E+7 nM for human PTP1B. View Source
- [2] BindingDB. BDBM50537876, IC50 > 5.00E+4 nM for PTP1B. View Source
- [3] Bibgraph. New thiophene derivatives as PTP1B inhibitors with selectivity and cellular activity. Compound P28 IC50 <10 µM. View Source
